molecular formula C10H13F3O2 B13460658 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13460658
M. Wt: 222.20 g/mol
InChI Key: NWUJIIUJCODPBX-UHFFFAOYSA-N
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Description

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The presence of the trifluorobutyl group adds to the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with bicyclo[1.1.1]pentane, which is a strained ring system known for its rigidity and stability.

    Introduction of the Trifluorobutyl Group: The trifluorobutyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable trifluorobutyl halide with bicyclo[1.1.1]pentane under basic conditions.

    Carboxylation: The final step involves the carboxylation of the intermediate product to form the desired carboxylic acid. This can be achieved through the reaction with carbon dioxide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Its unique structure makes it a valuable probe in studying biological systems and interactions.

    Medicine: The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Uniqueness

3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule in various applications. Compared to other similar compounds, it offers improved pharmacokinetic properties and potential for drug development.

Properties

Molecular Formula

C10H13F3O2

Molecular Weight

222.20 g/mol

IUPAC Name

3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C10H13F3O2/c11-10(12,13)3-1-2-8-4-9(5-8,6-8)7(14)15/h1-6H2,(H,14,15)

InChI Key

NWUJIIUJCODPBX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CCCC(F)(F)F

Origin of Product

United States

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